Methyl 3-oxocyclobutanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-9-6(8)4-2-5(7)3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLHSAIBOSSHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553889 | |
| Record name | Methyl 3-oxocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-95-4 | |
| Record name | Methyl 3-oxocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxocyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 3 Oxocyclobutanecarboxylate and Its Precursors
Direct Synthesis of Methyl 3-oxocyclobutanecarboxylate
The direct synthesis of this compound typically starts from 3-oxocyclobutanecarboxylic acid, employing standard esterification techniques. Other less common methods involve the construction of the cyclobutane (B1203170) ring.
Esterification of 3-Oxocyclobutanecarboxylic Acid with Methanol (B129727)
The most straightforward approach to this compound is the esterification of 3-oxocyclobutanecarboxylic acid with methanol. This transformation can be effectively carried out using acid-catalyzed or carbodiimide-mediated methods.
Acid-catalyzed esterification, often referred to as Fischer esterification, is a common method for producing esters. sci-hub.se In the context of synthesizing this compound, strong acid catalysts are employed to protonate the carboxylic acid, thereby enhancing its electrophilicity towards attack by methanol.
One effective method involves the use of thionyl chloride (SOCl₂) in methanol. researchgate.netgoogle.com Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which then acts as the catalyst for the esterification. researchgate.net This method is advantageous as it proceeds under relatively mild conditions. The reaction involves dissolving the carboxylic acid in methanol and adding thionyl chloride, often at reduced temperatures, followed by refluxing the mixture to drive the reaction to completion. nih.gov
Alternatively, p-Toluenesulfonic acid (PTSA) serves as an excellent and less harsh catalyst for the esterification of carboxylic acids. chemicalbook.comgoogle.comnumberanalytics.com PTSA is a strong organic acid that is effective in catalytic amounts. ucalgary.ca The general procedure involves refluxing a solution of the carboxylic acid and a large excess of methanol in the presence of a catalytic amount of PTSA. sci-hub.se The water produced during the reaction can be removed to shift the equilibrium towards the ester product.
| Catalyst | Reagents & Solvents | Typical Conditions | Notes |
| Thionyl Chloride | 3-Oxocyclobutanecarboxylic acid, Methanol | Dropwise addition of SOCl₂ to a solution of the acid in methanol at 0°C, followed by reflux. | Generates anhydrous HCl in situ. Byproducts (SO₂ and HCl) are gaseous and easily removed. masterorganicchemistry.com |
| p-Toluenesulfonic Acid | 3-Oxocyclobutanecarboxylic acid, Methanol, Toluene (optional) | Refluxing the carboxylic acid in methanol with a catalytic amount of PTSA. Water can be removed azeotropically. | Milder conditions compared to mineral acids like H₂SO₄. ucalgary.ca |
For substrates that are sensitive to strong acids, carbodiimide-mediated esterification offers a milder alternative. The most common method in this category is the Steglich esterification , which utilizes a combination of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) , and a catalyst, typically 4-dimethylaminopyridine (DMAP) . nordmann.globalyoutube.combohrium.com
The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. nordmann.global DMAP then acts as an acyl transfer agent, forming a reactive acyl-pyridinium species that is readily attacked by the alcohol (methanol). youtube.com This method is highly efficient and suppresses the formation of N-acylurea, a common side product in DCC couplings without DMAP. nordmann.global The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature.
| Coupling Agent | Catalyst | Solvent | Typical Conditions |
| DCC | DMAP | CH₂Cl₂ | Stirring the carboxylic acid, methanol, DCC, and a catalytic amount of DMAP in anhydrous CH₂Cl₂ at 0°C to room temperature. |
Photochemical Chlorocarbonylation of Cyclobutanone (B123998)
Cyclization Reactions from Precursors
Intramolecular cyclization reactions are a powerful tool for the formation of cyclic structures. The Dieckmann condensation , which is an intramolecular Claisen condensation of a diester, is a classic method for preparing cyclic β-keto esters. In principle, this compound could be synthesized via the Dieckmann condensation of a suitable acyclic precursor, such as dimethyl 2-carbomethoxyadipate, although the formation of a four-membered ring through this method can be challenging compared to five- or six-membered rings. The reaction is typically carried out in the presence of a strong base, like sodium ethoxide.
Synthesis of 3-Oxocyclobutanecarboxylic Acid (Precursor)
The precursor, 3-oxocyclobutanecarboxylic acid, is a crucial starting material, and several synthetic routes have been developed for its preparation.
One common approach involves the cyclization of a malonic ester derivative with a 1,3-dihalopropane equivalent, followed by hydrolysis and decarboxylation. For instance, a method starting from 1,3-dichloroacetone has been reported. chemicalbook.com This process involves the protection of the ketone, cyclization with a malonate ester, and subsequent hydrolysis and decarboxylation. chemicalbook.com A similar strategy employs 1,3-dibromoacetone (B16897) and malononitrile (B47326), followed by hydrolysis of the resulting dinitrile. chemicalbook.com
Another patented method describes the synthesis starting from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane . This involves a cyclization step to form a cyclobutane ring, followed by acidic hydrolysis to yield 3-oxocyclobutanecarboxylic acid.
A multi-step synthesis starting from 3-chlorocyclobutanone has also been described, which involves a Wittig reaction, followed by several transformations including ozonolysis to yield the final carboxylic acid.
The following table summarizes some of the reported methods for the synthesis of 3-oxocyclobutanecarboxylic acid.
| Starting Materials | Key Steps | Reported Yield | Reference |
| 1,3-Dibromoacetone, Malononitrile | Cyclization to 3,3-dicyanocyclobutanone, followed by acidic hydrolysis. | 52-68% (overall) | chemicalbook.com |
| Diisopropyl malonate, 2,2-Dimethoxy-1,3-dibromopropane | Cyclization followed by acidic hydrolysis. | Not explicitly stated for overall yield. | |
| 3,3-Dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester | Acidic hydrolysis and decarboxylation. | 70% | |
| 1,3-Dichloroacetone, Ethylene glycol, Dialkyl malonate | Ketal protection, cyclization, and acidic hydrolysis. | Not explicitly stated for overall yield. | chemicalbook.com |
| 3-Benzal cyclobutanol | Multi-step sequence including oxidation and ozonolysis. | Good yields for individual steps. |
Multi-step Synthetic Routes
Multi-step syntheses provide reliable, albeit sometimes lengthy, pathways to this compound and its direct precursor, 3-oxocyclobutanecarboxylic acid. These routes are often well-documented in chemical literature, providing scalable and reproducible methods.
Using Diisopropyl Malonate and 2,2-Dimethoxy-1,3-dibromopropane
A documented two-step method synthesizes 3-oxocyclobutanecarboxylic acid, the precursor to its methyl ester, from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane. google.com
The initial step involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a strong base, potassium tert-butoxide, using N,N-dimethyl formamide (B127407) (DMF) as the solvent. This reaction forms the cyclobutane ring. The mixture is heated for several days to drive the reaction to completion. google.com The resulting intermediate is then subjected to hydrolysis and decarboxylation using concentrated hydrochloric acid. This second step removes the protecting groups and excess carboxyl groups to yield the final 3-oxocyclobutanecarboxylic acid. google.com The acid can then be converted to this compound through standard esterification procedures.
Reaction Scheme Overview:
Step 1: Cyclization
Step 2: Hydrolysis & Decarboxylation
Table 1: Synthesis via Diisopropyl Malonate google.com
| Step | Reactants | Reagents/Solvents | Conditions | Outcome |
| 1 | Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | Potassium tert-butoxide, N,N-dimethyl formamide (DMF) | Initial cooling to -5°C, then heating to 130-140°C for 4 days. | Intermediate Product A |
| 2 | Product A | Concentrated hydrochloric acid, Water | Heating to 75-80°C, then to 102-106°C. | 3-oxocyclobutanecarboxylic acid |
Utilizing Acetone (B3395972), Bromine, and Malononitrile with Phase Transfer Catalysis
An alternative three-step synthesis utilizes readily available starting materials: acetone, bromine, and malononitrile. This method employs phase transfer catalysis in the key cyclization step. google.com
The first step is the synthesis of 1,3-dibromoacetone from the reaction of acetone and bromine in an ethanol (B145695) solvent. google.com The second, and most critical, step involves the cyclization of 1,3-dibromoacetone with malononitrile. This reaction is conducted in DMF with potassium carbonate as the base and sodium iodide as an activator. Crucially, Tetrabutylammonium bromide (TBAB) is used as a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases, leading to the formation of 3,3-dicyanocyclobutanone. google.com In the final step, the dicyano intermediate undergoes acidic hydrolysis with concentrated hydrochloric acid, which converts the nitrile groups into carboxylic acid groups, followed by decarboxylation to yield 3-oxocyclobutanecarboxylic acid. google.com This product is then esterified to give the target compound.
Reaction Scheme Overview:
Step 1: Bromination of Acetone
Step 2: Phase Transfer Catalyzed Cyclization
Step 3: Hydrolysis & Decarboxylation
Table 2: Synthesis via Phase Transfer Catalysis google.com
| Step | Reactants | Reagents/Solvents | Conditions | Outcome |
| 1 | Acetone, Bromine | Ethanol | Room temperature, 10-16 hours | 1,3-dibromoacetone |
| 2 | 1,3-dibromoacetone, Malononitrile | Potassium carbonate, Sodium iodide, Tetrabutylammonium bromide (TBAB), DMF | 45-55°C, 10-14 hours | 3,3-dicyanocyclobutanone |
| 3 | 3,3-dicyanocyclobutanone | Concentrated hydrochloric acid, Water | Reflux at 80-90°C for 24 hours | 3-oxocyclobutanecarboxylic acid |
Convenient and Inexpensive Synthetic Approaches
A significant focus in chemical synthesis is the development of routes that are not only efficient but also cost-effective and safer. The synthesis starting from acetone and bromine is presented as such an approach. google.com
Reaction Mechanisms and Transformations of Methyl 3 Oxocyclobutanecarboxylate
Reactivity of the Ester Functional Group
The ester functional group in methyl 3-oxocyclobutanecarboxylate is susceptible to various nucleophilic acyl substitution reactions.
Hydrolysis to 3-Oxocyclobutanecarboxylic Acid
The methyl ester of 3-oxocyclobutanecarboxylate can be hydrolyzed to its corresponding carboxylic acid, 3-oxocyclobutanecarboxylic acid. This transformation is typically achieved under acidic or basic conditions. For instance, refluxing the ester in the presence of a strong acid like hydrochloric acid can effectively yield the carboxylic acid. guidechem.compatsnap.comgoogle.combrainly.in One specific method involves heating the related compound, 3,3-dicyano-cyclobutanone, with aqueous hydrochloric acid. google.com
Transesterification Reactions
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, can be performed on this compound. This reaction is an equilibrium process and can be driven to completion by using a large excess of the desired alcohol, which often serves as the solvent. masterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a basic-catalyzed transesterification, an alkoxide, such as sodium ethoxide, acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com
Amidation Reactions
The ester group can be converted to an amide through reaction with an amine. This amidation can be facilitated by various catalytic systems. For example, direct amidation of methyl esters has been achieved using a nickel/NHC catalytic system in the absence of an external base. mdpi.com Other methods involve the use of Lewis acids like iron(III) chloride or heterobimetallic lanthanum-sodium complexes. mdpi.com Niobium(V) oxide has also been shown to be an effective heterogeneous catalyst for the direct amidation of esters with amines under solvent-free conditions. researchgate.net
Reduction to Corresponding Alcohols
The ester functionality of this compound can be reduced to a primary alcohol. This reduction can be carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄). The corresponding alcohol would be (3-oxocyclobutyl)methanol. It is important to note that such powerful reducing agents will also reduce the ketone functionality. Selective reduction of the ester in the presence of the ketone is a significant challenge and typically requires protection of the ketone group.
Reactivity of the Ketone Functional Group
The ketone group in this compound is a key site for nucleophilic addition reactions, a fundamental transformation in carbonyl chemistry. masterorganicchemistry.com
Nucleophilic Addition Reactions
The carbonyl carbon of the ketone is electrophilic and readily attacked by nucleophiles. libretexts.orglibretexts.org This addition results in the formation of a tetrahedral intermediate where the carbonyl carbon's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org The reaction can proceed with a variety of nucleophiles. For instance, Grignard reagents (RMgX) can add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after an acidic workup. youtube.com The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org The reactivity of the ketone can be enhanced by acidic conditions, which protonate the carbonyl oxygen, making the carbon more electrophilic. libretexts.org
Interactive Data Tables
Table 1: Hydrolysis of this compound Precursors
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester | 20% Hydrochloric Acid | Reflux, 50 hours | 3-Oxocyclobutanecarboxylic acid | 70% | guidechem.com |
| 3,3-dicyano second contracting cyclobutanone (B123998) | 6M Aqueous Hydrochloric Acid | Reflux, 24 hours at 90°C | 3-Oxocyclobutanecarboxylic acid | 92% | google.com |
Table 2: Catalytic Amidation of Esters
| Catalyst System | Amine Substrate | Conditions | Product | Reference |
| Ni(cod)₂ / IPr | Primary and secondary aliphatic amines, aniline (B41778) derivatives | Toluene, 140°C, 16h | Amide | mdpi.com |
| FeCl₃ | Primary and secondary amines | Solvent-free, 80°C, 1.5-3h | Amide | mdpi.com |
| Nb₂O₅ | Aniline, various amines | Solvent-free | Amide | researchgate.net |
Enolization and Enolate Chemistry
The presence of hydrogen atoms on the carbons alpha (α) to the carbonyl group (ketone) allows this compound to form enolates. The α-hydrogens of a ketone are readily deprotonated with a base to form an enolate, which is a potent nucleophile. taylorandfrancis.com Enolates are ambident nucleophiles, meaning they have two reactive sites—the α-carbon and the oxygen atom. bham.ac.uklibretexts.org While they are often drawn with the negative charge on the more electronegative oxygen atom, they typically react with soft electrophiles, such as alkyl halides, at the carbon position. bham.ac.ukmasterorganicchemistry.com
The acidity of the α-protons in this compound is enhanced by the presence of two adjacent electron-withdrawing groups (the ketone and the ester), making it a β-dicarbonyl compound. masterorganicchemistry.com This increased acidity (pKa of a typical β-keto ester is around 11) allows for deprotonation with relatively mild bases, such as sodium ethoxide, whereas simple ketones (pKa ≈ 20) require much stronger bases like lithium diisopropylamide (LDA) for complete enolate formation. masterorganicchemistry.comyoutube.com
The reaction of an enolate with an electrophile, known as α-substitution, is a cornerstone of organic synthesis for forming new carbon-carbon bonds. researchgate.net For an unsymmetrical ketone, the choice of base and reaction conditions can selectively produce either the kinetic or thermodynamic enolate, although for a symmetrical molecule like this compound, only one enolate is formed. This enolate can then be used in various synthetic applications, such as alkylation reactions. masterorganicchemistry.comresearchgate.net
Table 1: Enolate Formation and Alkylation
| Reaction Step | Reagents | Intermediate/Product | Description |
|---|---|---|---|
| Enolate Formation | Sodium ethoxide (NaOEt) in ethanol (B145695) (EtOH) | Sodium enolate | The alkoxide base deprotonates the acidic α-hydrogen between the ketone and ester groups to form a resonance-stabilized enolate. youtube.com |
| Alkylation | Alkyl halide (e.g., Methyl iodide, CH₃I) | α-Alkylated β-keto ester | The nucleophilic carbon of the enolate attacks the electrophilic alkyl halide in an S_N2 reaction, forming a new C-C bond at the α-position. masterorganicchemistry.com |
Derivatization of the Carbonyl Group (e.g., Oxime, Hydrazone Formation)
The carbonyl group of the ketone in this compound can be readily converted into various derivatives. These reactions are important for synthesis, purification, and analytical characterization. wikipedia.orgresearch-solution.com Two common derivatizations are the formation of oximes and hydrazones.
Hydrazone Formation: Ketones react with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) to form hydrazones. wikipedia.orgtaylorandfrancis.com The reaction is typically acid-catalyzed and proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N-NH₂ group. numberanalytics.comnih.gov
Oxime Formation: In a similar fashion, the reaction of the ketone with hydroxylamine (B1172632) (NH₂OH) yields an oxime. nih.govyoutube.com This transformation replaces the C=O group with a C=N-OH group. The mechanism also involves a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, which then dehydrates to the final oxime product. youtube.com The oxime moiety introduces both hydrogen-bond accepting and donating capabilities, which can be significant in medicinal chemistry. nih.gov
Table 2: Carbonyl Derivatization Reactions
| Derivative | Reagent | Resulting Functional Group | General Conditions |
|---|---|---|---|
| Hydrazone | Hydrazine (H₂N-NH₂) | >C=N-NH₂ | Mild acid catalysis, condensation reaction. wikipedia.orgnumberanalytics.com |
| Oxime | Hydroxylamine (NH₂OH) | >C=N-OH | Mild acid catalysis, condensation reaction. nih.govyoutube.com |
Cyclobutane (B1203170) Ring Reactivity
The four-membered cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), primarily due to angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain. youtube.com This inherent strain is a driving force for reactions that lead to the opening, expansion, or contraction of the ring.
Ring-Opening Reactions
Ring-opening reactions of cyclobutane derivatives relieve ring strain and are often promoted by heat or ultraviolet light (photochemical conditions). masterorganicchemistry.comstereoelectronics.org A prominent class of such reactions is the electrocyclic ring-opening. For this to occur in the cyclobutane system, a double bond must typically be present within the ring, as seen in the conversion of cyclobutene (B1205218) to 1,3-butadiene. masterorganicchemistry.com
For a molecule like this compound, a direct electrocyclic ring-opening is not typical. However, if the molecule is first converted into a cyclobutene derivative (e.g., through enolization followed by elimination of a leaving group), the resulting cyclobutene could undergo a thermal or photochemical electrocyclic ring-opening. masterorganicchemistry.comwikipedia.org
Thermal Ring-Opening: Under thermal conditions, the ring-opening of a cyclobutene is a conrotatory process, where the substituents at the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). masterorganicchemistry.comlibretexts.org
Photochemical Ring-Opening: Under photochemical conditions (irradiation with UV light), the reaction proceeds through a disrotatory mode, where the substituents rotate in opposite directions. masterorganicchemistry.comwikipedia.org
The significant release of ring strain provides a strong thermodynamic driving force for these transformations. stereoelectronics.org
Ring Expansion and Contraction Reactions
The strained nature of the cyclobutane ring also makes it susceptible to rearrangement reactions that can lead to either larger or smaller ring systems. wikipedia.orgchemistrysteps.com
Ring Expansion: Carbocation rearrangements can facilitate the expansion of a cyclobutane ring to a more stable cyclopentane (B165970) ring. youtube.comwikipedia.org If a carbocation is generated on a carbon atom directly attached to the cyclobutane ring, a 1,2-alkyl shift involving one of the ring's C-C bonds can occur. This breaks the four-membered ring and simultaneously forms a five-membered ring, which has significantly less ring strain. youtube.comyoutube.com This type of rearrangement, often called a semipinacol rearrangement, is a common strategy for accessing five-membered ring systems. wikipedia.org
Ring Contraction: The Favorskii rearrangement is a well-known method for the ring contraction of cyclic α-halo ketones. chemistrysteps.comharvard.edu This reaction is highly relevant to derivatives of this compound. Treatment of an α-halocyclobutanone with a base (e.g., an alkoxide) leads to the formation of a highly strained cyclopropanone (B1606653) intermediate via an enolate. chemistrysteps.comharvard.edu Subsequent nucleophilic attack by the base on the cyclopropanone carbonyl group opens the three-membered ring to yield a cyclopropanecarboxylic acid ester, achieving the ring contraction. harvard.edu
Table 3: Ring Rearrangement Reactions
| Rearrangement Type | Key Substrate Feature | Typical Reagents | Key Intermediate | Product |
|---|---|---|---|---|
| Ring Expansion | Exocyclic carbocation | Acid or Lewis Acid | Rearranged carbocation | Cyclopentane derivative youtube.comwikipedia.org |
| Ring Contraction (Favorskii) | α-Halogen on the ring | Base (e.g., NaOR) | Cyclopropanone | Cyclopropane derivative chemistrysteps.comharvard.edu |
[2+2] Cycloaddition Reactions (as a product or reactant in relevant syntheses)
[2+2] cycloaddition reactions are a primary method for constructing four-membered rings and are fundamental to the synthesis of the cyclobutane core of this compound. figshare.com In these reactions, two unsaturated components, each contributing two atoms, combine to form a four-membered ring.
A common synthetic route to the this compound skeleton involves the [2+2] cycloaddition of a ketene (B1206846) (or a ketene equivalent) with an alkene. For example, the reaction between dichloroketene (B1203229) (generated in situ) and methyl acrylate, followed by dehalogenation, would yield the target cyclobutanone structure. Another powerful method is the cycloaddition of allenoates with alkenes, which can produce highly substituted cyclobutanes. figshare.com
Conversely, the reverse reaction, a retro-[2+2] cycloaddition, can occur under thermal or photochemical conditions, causing the cyclobutane ring to cleave back into two alkene fragments. This represents another pathway for ring-opening, driven by the release of ring strain and an increase in entropy.
Applications of Methyl 3 Oxocyclobutanecarboxylate in Organic Synthesis
Intermediate in Pharmaceutical Synthesis
Methyl 3-oxocyclobutanecarboxylate is a key starting material or intermediate in the synthesis of numerous pharmaceutical compounds. cymitquimica.com Its structural features allow for the construction of diverse molecular frameworks essential for therapeutic activity.
Synthesis of Imidazobenzazepine Derivatives as H1/5-HT2A Antagonists for Sleep Disorders
This compound is utilized in the preparation of novel imidazobenzazepine derivatives. cymitquimica.com These derivatives have been identified as potent dual antagonists for the H1 and 5-HT2A receptors. nih.gov A novel imidazobenzazepine template with this dual antagonist activity was developed, and a zwitterionic approach led to a class of high-quality leads. nih.gov These compounds, such as certain 3-[4-(3-R(1)-2-R-5H-imidazo[1,2-b] smolecule.combenzazepin-11-yl)-1-piperazinyl]-2,2-dimethylpropanoic acids, exhibit potent and balanced antagonist activities at both H1 and 5-HT2A receptors, making them promising candidates for the treatment of sleep disorders. nih.gov
Preparation of JAK Inhibitors and other Bioactive Compounds
This compound is an important intermediate in the synthesis of Janus kinase (JAK) inhibitors. google.com JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the pathophysiology of many autoimmune and inflammatory diseases. researchgate.net Tofacitinib, a known JAK inhibitor, demonstrates functional selectivity for JAK1 and JAK3 over JAK2. mdpi.com The development of selective JAK3 inhibitors is a significant strategy for treating autoimmune disorders. nih.gov For instance, a novel irreversible covalent inhibitor, III-4, has been developed that shows high potency and selectivity for JAK3 by targeting the unique cysteine 909 residue. nih.gov
The versatility of the cyclobutane (B1203170) scaffold derived from this compound extends to its use in synthesizing a variety of other bioactive compounds. It is a crucial intermediate for producing drugs targeting various biological pathways, including protein kinase inhibitors and compounds for treating autoimmune chronic inflammatory diseases. smolecule.com
Synthesis of Thrombin Inhibitors
The compound serves as a precursor in the synthesis of thrombin inhibitors. google.comgoogle.com Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major therapeutic strategy for preventing and treating thrombosis. Research has led to the development of potent and selective thrombin inhibitors, such as Argatroban, which can be synthesized through a multi-step process. nih.gov Additionally, various pyrazole-based compounds have been synthesized and evaluated for their thrombin inhibitory activity, with some showing significant potency. mdpi.com The development of these inhibitors often involves the use of intermediates that can be derived from cyclobutane structures.
Role in Anti-Inflammatory and Antitumor Drug Development
The utility of this compound extends to the development of anti-inflammatory and antitumor drugs. google.comgoogle.com Chronic inflammation is a known contributor to tumorigenesis, and agents with anti-inflammatory properties are being explored for long-term cancer therapy. nih.gov The compound's structural motif is found in various kinase inhibitors, which are a cornerstone of modern cancer treatment. ed.ac.uk Furthermore, research into targeting tumor-associated macrophages (TAMs) has opened new avenues for anti-cancer drug development, with some strategies involving the modulation of inflammatory pathways. nih.gov
Precursor for Abrocitinib Synthesis for Atopic Dermatitis
A significant application of this compound is as a precursor in the synthesis of Abrocitinib. researchgate.netchemicalbook.com Abrocitinib is an oral Janus Kinase 1 (JAK1) selective inhibitor approved for the treatment of moderate to severe atopic dermatitis. researchgate.netchemicalbook.com The synthesis of Abrocitinib can start from a commercially available ketoester, which is a derivative of this compound. chemicalbook.com The synthesis involves a series of chemical transformations, including enzymatic reductive amination, to ultimately yield the final drug substance. chemicalbook.com
Synthesis of 3-Boc-aminomethyl cyclobutanone (B123998)
This compound can be used to synthesize 3-Boc-aminomethyl cyclobutanone. This transformation is a key step in creating more complex and functionalized cyclobutane derivatives that are valuable in medicinal chemistry. The synthesis of N-Boc-β3-amino acid methyl esters, for example, provides a safer alternative to traditional methods and has applications in the synthesis of natural products like sedum alkaloids. rsc.org
Building Block for Structurally Diverse Compounds
This compound has been established as a key intermediate in the synthesis of various complex organic molecules, particularly within the pharmaceutical industry. chemicalbook.com Its bifunctional nature allows it to be a starting point for creating more elaborate molecular architectures, enabling chemists to introduce the unique cyclobutane framework into larger structures.
Introduction of Cyclobutane-1-carboxylate Moiety
One of the primary applications of this compound is its use to introduce the 3-functionalized cyclobutane-1-carboxylate core into larger molecules. The reactivity of the ketone group allows for transformations that leave the cyclobutane ester framework intact for subsequent reactions.
A prime example of this is the Strecker reaction, a method used to synthesize α-amino acids. In the context of this compound, a modified Strecker reaction can be employed to introduce an amino and a nitrile group at the C-3 position of the cyclobutane ring. chemrxiv.orgresearchgate.net This reaction converts the ketone into an aminonitrile, thereby installing new functionalities while preserving the core cyclobutane-1-carboxylate structure. This resulting intermediate, a functionalized cyclobutane, is then poised for further intramolecular reactions to build more complex polycyclic systems. chemrxiv.org The initial reaction demonstrates the utility of this compound as a scaffold, upon which further molecular complexity can be built.
Synthesis of Functionalized Bicyclo[3.1.1]heptanes
A significant and well-documented application of this compound is in the synthesis of functionalized 3-azabicyclo[3.1.1]heptane derivatives. chemrxiv.orgchemrxiv.org These bicyclic structures are of high interest in medicinal chemistry as they can act as rigid isosteres (substitutes) for common chemical groups like pyridine (B92270) and piperidine (B6355638). chemrxiv.org
An efficient, multigram-scale synthesis has been developed starting from commercially available this compound. chemrxiv.org The key steps of this process are outlined below:
Diastereoselective Strecker Reaction: The synthesis begins with a modified Strecker reaction on this compound. This reaction introduces the necessary functional groups onto the cyclobutane ring with a specific stereochemistry, favoring the isomer where the largest substituents are in a trans position to each other for greater thermodynamic stability. chemrxiv.org
Nitrile Hydrolysis: The nitrile group of the resulting aminonitrile is then selectively hydrolyzed using a mixture of trifluoroacetic acid and sulfuric acid. chemrxiv.org
Intramolecular Cyclization: The crucial bicyclic imide is then formed through a smooth intramolecular cyclization, promoted by a base such as potassium tert-butoxide. chemrxiv.org
Final Intermediate: Subsequent debenzylation yields the key building block, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can be used to create a variety of derivatives, including bridged analogs of thalidomide. chemrxiv.orgresearchgate.net
The following table summarizes the key transformation in the synthesis of the bicyclic imide intermediate from the product of the Strecker reaction.
| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Methyl 1-(benzylamino)-3-cyanocyclobutane-1-carboxylate | 1) TFA, H₂SO₄, 25 °C, 16 h 2) aq. K₂CO₃ | 1-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione | Not specified in source | chemrxiv.org |
| 2 | 1-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione | H₂, Pd/C, t-BuOK, THF | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Not specified in source | chemrxiv.org |
Preparation of γ-Butyrolactone Derivatives
The preparation of γ-butyrolactone derivatives from cyclic ketones is a classic transformation in organic synthesis, typically achieved through the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a cyclic ester (a lactone). wikipedia.org
Theoretically, this compound could undergo a Baeyer-Villiger oxidation to yield a γ-butyrolactone derivative. The reaction would involve a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), which would attack the ketone, leading to a rearranged, ring-expanded product. organicchemistrytutor.com This would result in the formation of a substituted 2-oxabicyclo[2.2.0]hexane-3-one, which is a type of γ-butyrolactone. However, studies on the relative reactivity of cyclic ketones in Baeyer-Villiger oxidations have shown that cyclobutanone reacts more slowly than cyclopentanone (B42830) or cyclohexanone. nih.gov While the reaction is a cornerstone of organic chemistry, specific, documented examples of the Baeyer-Villiger oxidation being performed on this compound are not prominent in the surveyed scientific literature.
Application in Materials Science
The incorporation of strained ring systems like cyclobutane into polymers is an area of interest in materials science, as these units can impart unique thermal and mechanical properties. sigmaaldrich.com However, the direct application of this compound as a monomer or precursor in the synthesis of functional materials or polymers is not well-documented in publicly available research. While phenolic resins are common in materials like photoresists, there is no specific mention of resins derived from this particular cyclobutane compound. microchemicals.commdpi.com Therefore, its role in materials science remains a potential area for future exploration rather than an established application.
Spectroscopic and Computational Studies
Spectroscopic Characterization Techniques in Research
Spectroscopic methods are fundamental in confirming the identity and purity of Methyl 3-oxocyclobutanecarboxylate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle. chemicalbook.comchemscene.com
NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. thieme-connect.de For this compound, both ¹H and ¹³C NMR spectra reveal characteristic signals that correspond to its distinct chemical environment. chemicalbook.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of hydrogen atoms present in the molecule. The methyl ester protons (–OCH₃) typically appear as a sharp singlet. The protons on the cyclobutane (B1203170) ring are more complex due to their diastereotopic nature and coupling interactions, appearing as multiplets in the aliphatic region. The methine proton at the C1 position, bearing the ester group, is expected to be shifted downfield compared to the methylene (B1212753) protons at C2 and C4 due to the electron-withdrawing effect of the adjacent ester.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum distinguishes the different carbon environments within the molecule. Two carbonyl carbon signals are expected at the low-field end of the spectrum: one for the ketone (C3) and another for the ester (C=O of the ester group). The ketone carbonyl is typically found at a very low field. The carbon of the methyl ester (–OCH₃) appears at a characteristic upfield position. The carbons of the cyclobutane ring (C1, C2, and C4) resonate in the aliphatic region, with their specific shifts influenced by the attached functional groups and the ring strain.
Table 1: Predicted NMR Chemical Shifts for this compound This table presents predicted data; experimental values may vary based on solvent and other conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| –OCH₃ | Predicted: ~3.7 | Predicted: ~52 |
| Ring CH (C1) | Predicted: ~3.2 - 3.5 | Predicted: ~45 - 50 |
| Ring CH₂ (C2, C4) | Predicted: ~2.8 - 3.2 | Predicted: ~40 - 45 |
| Ketone C=O (C3) | - | Predicted: >200 |
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. researchgate.net The IR spectrum of this compound is characterized by strong absorption bands for its two carbonyl groups.
The ketone carbonyl (C=O) stretching vibration in a strained four-membered ring typically appears at a higher frequency (around 1750-1785 cm⁻¹) compared to that in an open-chain or larger ring ketone (typically 1715 cm⁻¹). smolecule.com This shift to a higher wavenumber is a direct consequence of the increased ring strain. The ester carbonyl (C=O) stretch is also prominent, generally appearing in the region of 1735-1750 cm⁻¹. The spectrum also shows C-O stretching vibrations for the ester group and C-H stretching vibrations for the aliphatic and methyl groups. mdpi.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Cyclobutanone (B123998) | C=O Stretch | ~1750 - 1785 smolecule.com |
| Methyl Ester | C=O Stretch | ~1735 - 1750 |
| Methyl Ester | C-O Stretch | ~1320 - 1210 mdpi.com |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound is 128.13 g/mol . chemscene.combldpharm.com In an MS experiment, the molecule is ionized to form a molecular ion (M⁺), which can then break down into smaller, charged fragments.
The fragmentation of this compound is expected to be influenced by the presence of both the ketone and the ester functional groups. Common fragmentation pathways would include the loss of the methoxy (B1213986) group (•OCH₃) or the methoxycarbonyl group (•COOCH₃) from the molecular ion. Cleavage of the strained cyclobutane ring is also a likely fragmentation pathway, potentially leading to various smaller carbocyclic and acyclic fragments.
Computational Chemistry Investigations
Computational chemistry serves as a valuable tool to complement experimental data, offering deeper insights into molecular properties that can be difficult to measure directly, such as ring strain and conformational preferences. researchgate.netmdpi.com
The cyclobutane ring is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This angle strain, combined with torsional strain from eclipsing interactions of adjacent C-H bonds, results in a significant ring strain energy. For an unsubstituted cyclobutane, this value is approximately 26.3 kcal/mol.
Computational studies have shown that the introduction of substituents, particularly sp²-hybridized centers like a carbonyl group, can further influence this strain. tcichemicals.comchemicalbook.com The presence of the 3-oxo group in this compound is expected to increase the ring strain energy. The change in hybridization at C3 from sp³ to sp² alters the ideal bond angles and electronic interactions within the ring. Theoretical calculations are employed to quantify this total strain energy by comparing the energy of the actual molecule with that of a hypothetical, strain-free reference compound. princeton.eduresearchgate.net
Unlike the planar representation often used in 2D drawings, cyclobutane and its derivatives are not flat. To alleviate some of the torsional strain caused by eclipsed hydrogens, the cyclobutane ring adopts a puckered or "butterfly" conformation.
Reaction Pathway and Mechanism Elucidation
This compound is a valuable building block in organic synthesis, and understanding its formation is key to its application. The primary route to this compound involves the synthesis of its parent, 3-oxocyclobutanecarboxylic acid, followed by esterification. The elucidation of this pathway combines experimental data with computational analysis to understand the transformation at a molecular level.
One common synthetic approach starts from readily available materials like acetone (B3395972), bromine, and malononitrile (B47326) google.com. The mechanism involves a multi-step sequence. A key intermediate, 1,3-dibromoacetone (B16897), is formed first. This is followed by a cyclization reaction with a malonate derivative, driven by a base, to form the cyclobutane ring. The final steps involve hydrolysis and decarboxylation to yield the target 3-oxocyclobutanecarboxylic acid, which can then be esterified to this compound.
Another patented method involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a strong base like potassium tert-butoxide patsnap.comgoogle.combrainly.in. This forms a cyclobutane intermediate which, upon acid-catalyzed hydrolysis, yields 3-oxocyclobutanecarboxylic acid patsnap.comgoogle.combrainly.in.
The elucidation of these reaction mechanisms relies on:
Spectroscopic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to identify the structure of intermediates and the final product, confirming the proposed reaction pathway.
Computational Chemistry : Quantum mechanics (QM) and Density Functional Theory (DFT) calculations are employed to model the reaction steps. These calculations help to determine the energetics of the pathway, identify the most likely transition states, and visualize the electronic changes that occur during bond formation and breakage. This synergistic approach provides a detailed picture of how reactants are converted into products.
Table 1: Exemplary Synthetic Pathway for 3-Oxocyclobutanecarboxylic Acid
| Step | Reactants | Key Reagents/Conditions | Intermediate/Product | Mechanism Highlights |
| 1 | Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | Potassium tert-butoxide, DMF, Heat | 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | Nucleophilic substitution and intramolecular cyclization. patsnap.comgoogle.com |
| 2 | 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | Concentrated HCl, Heat | 3-Oxocyclobutanecarboxylic acid | Acid-catalyzed hydrolysis of the esters and ketal, followed by decarboxylation. patsnap.comgoogle.comguidechem.com |
| 3 | 3-Oxocyclobutanecarboxylic acid | Methanol (B129727), Acid catalyst | This compound | Fischer esterification. youtube.com |
Molecular Modeling and Drug Design Applications
The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry. nih.govnih.govbohrium.com this compound serves as a key starting material for creating diverse libraries of compounds for fragment-based drug discovery (FBDD). nih.gov Molecular modeling is an integral part of this process, enabling the rational design of new therapeutic agents. nih.gov
A significant application of this compound is in the synthesis of novel imidazobenzazepine derivatives, which have been investigated as dual antagonists for the histamine (B1213489) H₁ and serotonin (B10506) 5-HT₂A receptors. nih.gov These receptors are involved in regulating sleep, and dual antagonists are sought for treating sleep disorders. nih.gov
The role of molecular modeling in this context is multifaceted:
Scaffold Hopping and Bioisosterism : The cyclobutane ring can act as a bioisostere for other cyclic systems, like a phenyl ring, offering improved physicochemical properties such as metabolic stability and solubility. nih.gov
Conformational Analysis : The puckered nature of the cyclobutane ring introduces conformational restriction in the final molecule. nih.govbohrium.com Computational methods like molecular dynamics (MD) simulations can predict the preferred conformations of drug candidates and how they interact with the target receptor's binding site. acs.orgmdpi.com
Structure-Activity Relationship (SAR) Studies : By computationally modeling derivatives of the this compound scaffold, chemists can predict how changes in the molecule's structure will affect its binding affinity and activity. This guides the synthesis of more potent and selective compounds.
Virtual Screening : Large virtual libraries of compounds based on the cyclobutane scaffold can be docked into the crystal structures of target proteins (like the H₁ or 5-HT₂A receptors) to prioritize the synthesis of candidates with the highest predicted binding scores.
The integration of these computational techniques accelerates the drug discovery process, reducing the time and cost associated with identifying promising new drug candidates. nih.gov
Table 2: Application of Molecular Modeling in Drug Design with Cyclobutane Scaffolds
| Modeling Technique | Purpose | Relevance to this compound |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. nih.gov | Used to model how derivatives bind to target proteins like H₁ and 5-HT₂A receptors. nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-receptor complexes. mdpi.com | Confirms the stability of the drug candidate within the binding pocket and analyzes conformational changes. acs.orgmdpi.com |
| Quantum Mechanics (QM) | Calculates electronic structure and properties to understand reactivity and interaction energies. | Helps in refining the force field parameters for docking and MD simulations and understanding reaction mechanisms. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Creates a model based on known active compounds to screen for new molecules containing the cyclobutane core. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in physicochemical properties of compounds with their biological activities. nih.gov | Develops predictive models to guide the design of new imidazobenzazepine derivatives with improved potency. nih.gov |
Derivatives and Analogues of Methyl 3 Oxocyclobutanecarboxylate
Synthetic Strategies for Derivatives
The functional handles present in methyl 3-oxocyclobutanecarboxylate—the ester and the ketone—along with the cyclobutane (B1203170) ring itself, offer multiple sites for chemical modification.
The methyl ester group is a versatile starting point for a variety of chemical transformations. Standard esterification and transesterification reactions allow for the synthesis of a wide array of ester derivatives. medcraveonline.com The parent carboxylic acid, 3-oxocyclobutanecarboxylic acid, can be esterified with various alcohols under acidic conditions to yield the corresponding esters. nih.gov For instance, stirring the acid in methanol (B129727) with p-toluenesulfonic acid produces the methyl ester. nih.gov
Further modifications include:
Amidation: The ester can be converted into amides, which are crucial functional groups in many pharmaceuticals. A common method involves reaction with an amine. A specific example is the formation of a Weinreb amide by reacting the methyl ester with N,O-dimethylhydroxylaminehydrochloride and a Grignard reagent like isopropylmagnesium chloride. nih.gov This transformation is valuable as Weinreb amides are stable intermediates for the synthesis of ketones.
Hydrolysis: Saponification of the methyl ester using a base, followed by acidification, regenerates the parent carboxylic acid, 3-oxocyclobutanecarboxylic acid. google.comgoogle.com This acid is itself a key building block and can be used in coupling reactions or other derivatizations where a free carboxylic acid is required. nih.gov
The ketone functionality at the 3-position of the cyclobutane ring is another key site for derivatization.
Ketalization: The keto group can be protected to prevent it from reacting in subsequent synthetic steps. A common strategy is the formation of a ketal. For example, reacting 3-oxocyclobutanecarboxylic acid with methanol in the presence of an acid catalyst can yield methyl-3,3-dimethoxycyclobutanecarboxylate, effectively protecting the ketone as a dimethyl ketal. nih.gov This protected intermediate can then undergo modifications at other parts of the molecule, with the ketone being regenerated later by hydrolysis.
Reduction: The ketone can be reduced to a secondary alcohol, yielding methyl 3-hydroxycyclobutanecarboxylate. This introduces a new stereocenter and a hydroxyl group that can be used for further functionalization, such as ether or ester formation.
Reductive Amination: The ketone can be converted into an amine through reductive amination. This process involves the formation of an imine or enamine intermediate, followed by reduction, to introduce a nitrogen-containing substituent on the cyclobutane ring.
Introducing substituents directly onto the cyclobutane ring expands the structural diversity of the derivatives. Alkylation at the positions alpha to the ketone and/or the ester group is a common strategy. For example, 1-methyl-3-oxocyclobutane-1-carboxylic acid is a derivative with a methyl group at the C1 position, adjacent to the carboxylic acid. smolecule.com This type of substitution can be critical for modulating the biological activity and pharmacokinetic properties of the final compound. The synthesis of α,α-disubstituted amino acid-based inhibitors also highlights the importance of substitution on the cyclobutane ring in creating complex and potent molecules. nih.gov
Many biologically active molecules are chiral, and often only one enantiomer or diastereomer exhibits the desired therapeutic effect. The synthesis of stereochemically pure derivatives of this compound is therefore of high importance. nih.gov The reduction of the ketone or the addition of substituents to the ring can create new stereocenters.
Strategies to obtain enantiopure derivatives include:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one stereoisomer over another during the synthesis.
Chiral Resolution: Separating a racemic mixture of stereoisomers using techniques such as chromatography with a chiral stationary phase or crystallization with a chiral resolving agent.
The development of enantiopure arginase inhibitors, for example, underscores the necessity of controlling stereochemistry to achieve potent and selective biological activity. nih.govnih.gov
Research on Biologically Active Derivatives
Derivatives of this compound have been explored as intermediates in the synthesis of various therapeutic agents, including protein kinase inhibitors and dual H1/5-HT2A antagonists for sleep disorders. smolecule.comchemicalbook.com A particularly notable area of research is their use in developing arginase inhibitors for cancer immunotherapy. nih.gov
Arginase is a metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea. nih.govnih.gov In the tumor microenvironment, high arginase activity can deplete L-arginine, an amino acid essential for T-cell activation and proliferation. This depletion suppresses the anti-tumor immune response. nih.gov Therefore, inhibiting arginase is a promising strategy to enhance cancer immunotherapy. nih.gov
The cyclobutane scaffold has been utilized to design novel and potent arginase inhibitors. A multi-step synthesis starting from 3-oxocyclobutanecarboxylic acid has been developed to produce complex inhibitors. nih.gov One synthetic route involves protecting the ketone as a dimethoxy ketal, converting the resulting methyl ester to a Weinreb amide, and subsequent reaction with a Grignard reagent to build a more complex side chain. nih.gov
The table below summarizes key research findings on specific arginase inhibitors derived from or related to the cyclobutane scaffold.
| Compound/Derivative | Synthesis Starting Material | Key Structural Features | Research Finding |
| Compound 12 | 1-tert-butyl-4-methyl piperidine-1,4-dicarboxylate | α,α-disubstituted amino acid with a piperidine (B6355638) ring. | A potent inhibitor with IC₅₀ values of 200 nM for human arginase-1 (hARG-1) and 290 nM for hARG-2. nih.gov |
| Compound series 47-49 | 3-Oxocyclobutanecarboxylic acid | Features a cyclobutane core with extended side chains. | An eight-step protocol was developed for their synthesis, demonstrating the utility of the cyclobutane scaffold. nih.gov |
| Compound 3 | Not specified | Fused 5,5-bicyclic ring system containing a boronic acid. | A potent inhibitor (hArg1 IC₅₀ = 29 nM) designed to mimic the transition state of the arginine hydrolysis reaction. nih.gov |
Compound Index
Inhibitors of Melanin (B1238610) Biosynthesis
Derivatives of this compound, specifically cyclobutane carboxamides, have been identified as potent inhibitors of melanin biosynthesis in fungi. nih.gov These compounds target and inhibit scytalone (B1230633) dehydratase (SD), a key enzyme in the fungal melanin biosynthetic pathway. nih.gov The inhibition of this enzyme disrupts the production of melanin, which is crucial for certain fungi to infect their host plants. researchgate.net
The development of these inhibitors was advanced through the screening of a focused combinatorial library, which led to the identification of a lead cyclobutane carboxamide compound. nih.gov Further optimization of this lead, guided by the X-ray crystal structure of the enzyme-inhibitor complex, resulted in derivatives with significantly improved systemic activity. nih.gov A key discovery was the replacement of a trifluoromethyl group with a methyl group, which, while slightly decreasing the enzyme inhibition potency, markedly increased the systemic fungicidal activity. nih.gov The most potent enzyme inhibitors were found to be amides with a 2,4-dichloro substitution on the phenyl ring. nih.gov
This research highlights the potential of cyclobutane-based structures to act as highly specific enzyme inhibitors. The fungicidal activity of these compounds demonstrates a practical application of inhibiting melanin biosynthesis, with two derivatives showing systemic activity comparable to commercial standards in simulated rice paddy environments. nih.gov
Table 1: Evaluation of Cyclobutane Carboxamide Derivatives as Fungicides
| Compound Feature | Observation | Implication |
| Lead Compound | Potent inhibitor of scytalone dehydratase (SD) | Effective fungicidal activity on foliage, but no systemic activity. nih.gov |
| Methyl Group Replacement | Replacement of CF3 with a methyl group | Slightly lower enzyme inhibition but significantly enhanced systemic activity. nih.gov |
| Phenyl Ring Substitution | Amides with 2,4-dichloro substitution | Resulted in the most potent enzyme inhibitors. nih.gov |
| Optimized Derivatives | Two compounds selected for further testing | Showed systemic activity comparable to commercial fungicides in outdoor tests. nih.gov |
Anti-inflammatory and Analgesic Properties of Derivatives
The cyclobutane core is a key structural feature in compounds exhibiting anti-inflammatory and analgesic properties. Notably, derivatives of truxillic acid, which are cyclobutane dimers of cinnamic acid, have demonstrated significant anti-inflammatory activity. nih.govresearchgate.net
Research comparing α-truxillic acid and its 4,4'-dihydroxy derivative to their monomeric precursors, (E)-cinnamic acid and (E)-p-coumaric acid, revealed the critical role of the dimeric cyclobutane structure. nih.gov While the cyclobutane derivatives showed significant activity against inflammatory pain in the formalin test, their monomeric components were inactive. nih.govresearchgate.net This suggests that the rigid cyclobutane scaffold is essential for the observed anti-inflammatory effects. The potency of these truxillic acid derivatives was found to be comparable to that of incarvillateine, a natural alkaloid containing a similar cyclobutane dimer structure known for its potent antinociceptive effects. nih.gov
Further studies on natural products reinforce the importance of the cyclobutane ring in this context. Truxillic and truxinic acid derivatives, as a class, are recognized for a range of bioactivities, including anti-inflammatory and analgesic effects. consensus.appresearchgate.net These findings underscore the potential of using the this compound scaffold to design novel anti-inflammatory and analgesic drugs.
Table 2: Anti-inflammatory Activity of Truxillic Acid Derivatives
| Compound | Structure Type | Activity in Formalin Test | Significance |
| α-Truxillic acid | Cyclobutane Dimer | Significant activity against inflammatory pain. nih.gov | Dimeric structure is crucial for activity. nih.gov |
| 4,4'-Dihydroxy-α-truxillic acid | Cyclobutane Dimer | Significant activity against inflammatory pain. nih.gov | Dimeric structure is crucial for activity. nih.gov |
| (E)-Cinnamic acid | Monomer | No activity against neurogenic or inflammatory pain. nih.gov | Highlights the importance of the cyclobutane ring. nih.gov |
| (E)-p-Coumaric acid | Monomer | No activity against neurogenic or inflammatory pain. nih.gov | Highlights the importance of the cyclobutane ring. nih.gov |
| Incarvillateine | Cyclobutane Dimer (Alkaloid) | Potent antinociceptive activity. nih.gov | Serves as a potent benchmark for cyclobutane-based anti-inflammatory agents. nih.gov |
Cyclobutane-Containing Scaffolds in Drug Discovery
The cyclobutane ring is an increasingly important structural motif in modern drug discovery. researchgate.netnih.gov Its utility stems from a unique combination of properties that medicinal chemists can leverage to design more effective and specific therapeutic agents. nih.gov Though historically underrepresented in marketed drugs, recent advances in synthetic methods have made the incorporation of this scaffold more accessible. nih.gov
One of the key advantages of the cyclobutane scaffold is its ability to introduce three-dimensionality and conformational restriction into a molecule. researchgate.net Unlike more flexible linear chains or larger rings, the puckered and rigid nature of the cyclobutane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target. researchgate.netresearchgate.net This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity and selectivity. researchgate.net
Furthermore, the cyclobutane moiety serves as a versatile bioisostere. It can replace other common groups in drug molecules, such as phenyl rings or gem-dimethyl groups, to fine-tune physicochemical properties. nih.gov For example, replacing a flat aromatic ring with a three-dimensional cyclobutane can improve properties like solubility and metabolic stability while maintaining or enhancing biological activity. nih.govresearchgate.net The sp³-rich character of the cyclobutane ring is particularly valuable in the context of "escaping from flatland," a current trend in medicinal chemistry that moves away from flat, aromatic structures towards more complex 3D shapes. researchgate.netresearchgate.net
The applications of cyclobutane-containing scaffolds are broad, appearing in natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. nih.govnih.govrsc.org The inherent strain energy of the cyclobutane ring, while making it stable under normal conditions, also allows for unique chemical transformations, further expanding its utility in complex molecule synthesis. nih.gov
Enzymatic and Biocatalytic Transformations
Enzyme-Catalyzed Reactions Involving Methyl 3-oxocyclobutanecarboxylate or its Precursors
Enzymes, particularly oxidoreductases, are instrumental in catalyzing reactions involving keto-esters like this compound. A prominent example is the stereoselective reduction of the ketone group to produce optically active hydroxy compounds, which are valuable chiral building blocks in pharmaceutical synthesis. nih.gov
A well-documented analogue for the enzymatic reduction of this compound is the reduction of methyl acetoacetate. Baker's yeast (Saccharomyces cerevisiae), which contains a variety of alcohol dehydrogenases, is frequently used for this transformation. The enzyme facilitates the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the keto-ester. This process occurs in a chiral active site, leading to the formation of a specific stereoisomer of the corresponding alcohol. juliethahn.comscribd.com The reaction with methyl acetoacetate, for instance, theoretically yields methyl-(S)-(+)-3-hydroxybutanoate. scribd.com This high degree of stereoselectivity is a key advantage of biocatalysis. researchgate.net
The general scheme for such a reduction is outlined below:
Table 1: Analogous Enzymatic Reduction of a Keto-Ester| Substrate | Biocatalyst | Enzyme Type | Product | Key Feature |
|---|
This table presents data for the reduction of methyl acetoacetate, a reaction analogous to potential enzymatic reductions of this compound.
Challenges in whole-cell biocatalysis include the permeability of the substrate through the cell membrane and the need for efficient cofactor regeneration to ensure the economic viability of the process. researchgate.net
Application of Hydrolases in Esterification and Related Reactions
Hydrolases, especially lipases, are widely employed for the synthesis of esters like this compound from its corresponding carboxylic acid precursor, 3-oxocyclobutanecarboxylic acid. researchgate.net Lipases are carboxylesterases that can catalyze esterification in non-aqueous (organic) media, effectively reversing their natural hydrolytic function. nih.gov This capability makes them highly valuable for industrial chemical production. researchgate.net
The catalytic activity of lipases relies on a conserved structural feature known as the catalytic triad, typically composed of serine, histidine, and aspartic acid residues in the active site. nih.gov The reaction mechanism involves the activation of the carboxylic acid by the serine residue, followed by a nucleophilic attack from the alcohol.
Several factors influence the efficiency of lipase-catalyzed esterification:
Enzyme Source: Lipases from various microorganisms exhibit different activities and specificities. Candida antarctica lipase (B570770) B (CALB), often immobilized on a resin and commercially available as Novozym 435®, is one of the most frequently used and robust biocatalysts for ester synthesis. nih.gov
Reaction Medium: The choice of solvent is critical. While enzymes function in aqueous environments, esterification requires shifting the reaction equilibrium towards synthesis by minimizing water content. Organic solvents are commonly used, though recent advancements have enabled lipase-catalyzed esterification in aqueous micellar systems using designer surfactants. researchgate.netnih.gov
Water Activity: A minimal amount of water is essential for maintaining the enzyme's conformational flexibility and activity, but excess water promotes the reverse reaction, hydrolysis. nih.gov Molecular sieves are often added to the reaction medium to control water content. capes.gov.br
Substrate Ratio and Temperature: Optimizing the molar ratio of the acid to the alcohol and the reaction temperature is crucial for maximizing conversion rates. nih.govcapes.gov.br
The table below summarizes common conditions for lipase-catalyzed esterification.
Table 2: General Parameters for Lipase-Catalyzed Esterification
| Parameter | Description | Common Examples/Conditions |
|---|---|---|
| Biocatalyst | Immobilized lipase for stability and reusability. | Candida antarctica Lipase B (Novozym 435®), Pseudomonas fluorescens Lipase nih.govnih.gov |
| Reaction Type | Direct esterification or transesterification. | Esterification of a carboxylic acid with an alcohol. researchgate.net |
| Solvent | Non-aqueous organic solvents to favor synthesis over hydrolysis. | Hexane, tert-Butanol researchgate.netnih.gov |
| Acyl Donor | The carboxylic acid precursor. | 3-Oxocyclobutanecarboxylic Acid |
| Acyl Acceptor | The alcohol providing the ester group. | Methanol (B129727) |
| Temperature | Optimized for enzyme stability and reaction rate. | 40-50 °C capes.gov.brnih.gov |
Biocatalytic Approaches in Synthesis
Biocatalytic approaches provide powerful tools for the multi-step synthesis of complex molecules, including derivatives of this compound. nih.gov These methods often combine the high selectivity of enzymes with traditional chemical reactions in what are known as chemoenzymatic pathways. nih.govmdpi.com
A potential chemoenzymatic route for producing chiral hydroxy cyclobutane (B1203170) derivatives could involve the following steps:
Chemical Synthesis of the Precursor: The starting material, 3-oxocyclobutanecarboxylic acid, is typically produced via chemical synthesis routes. google.comgoogle.com
Enzymatic Esterification: The resulting acid undergoes lipase-catalyzed esterification with methanol to form this compound, as detailed in the previous section. This step leverages the high selectivity and mild conditions of enzymatic catalysis.
Enzymatic Reduction: The ketone group of this compound is then asymmetrically reduced using a ketoreductase (KRED) or a whole-cell system like Baker's yeast to yield a specific enantiomer of methyl 3-hydroxycyclobutanecarboxylate. nih.govnih.gov
This combination of chemical and biocatalytic steps allows for the efficient and sustainable production of valuable chiral intermediates for the pharmaceutical industry. nih.govnih.gov The development of such multi-step enzymatic and chemoenzymatic processes is a significant area of modern biocatalysis, aiming to create shorter, greener, and more efficient synthetic pathways. nih.gov
Advanced Research Topics and Future Directions
The unique structural and stereochemical properties of the cyclobutane (B1203170) ring, as exemplified by compounds like Methyl 3-oxocyclobutanecarboxylate, have positioned it as a valuable scaffold in modern chemistry. This has spurred significant research into novel synthetic methods, new applications, and a deeper understanding of its chemical behavior. Current and future research is focused on harnessing the full potential of this strained four-membered ring system.
Q & A
Q. What are the key steps and optimal conditions for synthesizing Methyl 3-oxocyclobutanecarboxylate via sodium borohydride reduction?
The synthesis involves reducing the ketone group using sodium borohydride (NaBH₄) under inert conditions. A typical procedure includes:
- Dissolving this compound in methanol or THF/MeOH at 0°C.
- Adding NaBH₄ gradually to avoid exothermic side reactions.
- Stirring at 0°C for 30 minutes, followed by warming to room temperature.
- Quenching with saturated NH₄Cl, extracting with ethyl acetate, and purifying via silica gel chromatography .
Yields vary with solvent choice: 68.5% in pure methanol vs. 39% in THF/MeOH mixtures, highlighting solvent polarity and reaction homogeneity impacts .
Q. How is this compound typically purified after synthesis?
Post-reaction purification involves:
Q. What spectroscopic methods are recommended for characterizing this compound?
Q. What are the common intermediates derived from this compound in organic synthesis?
The compound serves as a precursor for:
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Use PPE: Gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Work under a fume hood to prevent inhalation of vapors.
- Store in airtight containers away from moisture and oxidizers .
Advanced Questions
Q. How does solvent selection impact the yield and reaction kinetics in the synthesis of this compound?
Q. What mechanistic insights explain the formation of byproducts during the reduction of this compound derivatives?
Q. How can computational retrosynthesis tools be applied to design novel synthetic routes for this compound analogs?
Tools like Pistachio and Reaxys enable:
Q. What strategies optimize the stereochemical outcomes in cyclobutane ring modifications involving this compound?
Q. How do temperature and catalyst variations influence the functionalization of this compound in multi-step syntheses?
- Low temperatures (0°C) : Favor kinetic control in reductions, minimizing side reactions.
- Transition-metal catalysts : Enable cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction.
- Acid/Base conditions : Adjust protonation states to direct nucleophilic attack at the ketone or ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
